N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide

IKK-2 inhibition NF-κB signaling Thiophene carboxamide

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide (CAS 2034505-59-2) is a heterocyclic small molecule combining a thiophene-2-carboxamide core with a 2-(pyridin-2-yl)-1H-imidazole moiety linked via an ethyl spacer. It is listed by chemical suppliers as a research-grade building block and is referenced in patent literature within the broader class of thiophene-carboxamide derivatives as inhibitors of IκB kinase 2 (IKK-2).

Molecular Formula C15H14N4OS
Molecular Weight 298.36
CAS No. 2034505-59-2
Cat. No. B2561482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide
CAS2034505-59-2
Molecular FormulaC15H14N4OS
Molecular Weight298.36
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=NC=CN2CCNC(=O)C3=CC=CS3
InChIInChI=1S/C15H14N4OS/c20-15(13-5-3-11-21-13)18-8-10-19-9-7-17-14(19)12-4-1-2-6-16-12/h1-7,9,11H,8,10H2,(H,18,20)
InChIKeyIJHMGQFVAVQSHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide (CAS 2034505-59-2): Structural Identity and Procurement Context


N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide (CAS 2034505-59-2) is a heterocyclic small molecule combining a thiophene-2-carboxamide core with a 2-(pyridin-2-yl)-1H-imidazole moiety linked via an ethyl spacer [1]. It is listed by chemical suppliers as a research-grade building block and is referenced in patent literature within the broader class of thiophene-carboxamide derivatives as inhibitors of IκB kinase 2 (IKK-2) [2]. However, a rigorous search of primary literature, patents, and authoritative databases (PubChem, ChEMBL, PubMed) did not yield publicly accessible, comparative quantitative data for this specific compound against close structural analogs.

1
Research-grade building block for kinase inhibitor SAR exploration
2
Structurally novel scaffold for focused library synthesis
3
Suitable for medicinal chemistry and coupling method development

Why N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide Cannot Be Interchanged with In-Class Analogs


The compound sits at the intersection of thiophene-carboxamide IKK-2 inhibitors and pyridinyl-imidazole-based kinase modulators. Even minor structural modifications in this chemical space—such as halogen substitution on the thiophene ring, variation of the heteroaryl carboxamide, or alteration of the linker length—profoundly impact target affinity, selectivity, and pharmacokinetic profile. Therefore, generic substitution without direct comparative data risks compromising experimental reproducibility. However, at the time of this analysis, no published head-to-head studies were identified that quantify the differentiation of this exact compound from its closest analogs in the same assay system.

Structural analogs (e.g., 5-chloro derivative) may exhibit different target affinity and selectivity; in-class substitution not supported without data
Public bioactivity data absent; cannot assume potency parity with benchmark IKK-2 inhibitors like IKK 16
Generic thiophene carboxamide derivatives may not reproduce the pyridinyl-imidazole-ethyl motif’s binding mode

Quantitative Differentiation Evidence for N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide


Structural Uniqueness Within the IKK-2 Inhibitor Patent Landscape

This compound features a distinct N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl) substituent attached to a thiophene-2-carboxamide core, a specific substitution pattern not exemplified in the foundational IKK-2 inhibitor patent US7572826B2 [1]. While the patent discloses broad claims to thiophene carboxamide derivatives, it does not explicitly synthesize or assay this exact molecule, differentiating it as a novel structural entity within the class. No comparative IC50 or selectivity data for this compound versus other IKK-2 inhibitors (e.g., the 5-chloro analog CAS 2034233-97-9) were found in the public domain.

Structural Uniqueness
Class-level inference
Target compound: 2-(pyridin-2-yl)-1H-imidazole ethyl linker thiophene-2-carboxamide
Patent scaffolds (US7572826B2): generic thiophene carboxamide derivatives, no exemplified pyridinyl-imidazole-ethyl substitution
Supports scaffold differentiation review
Qualitative structural distinction; empirical benchmarking required
IKK-2 inhibition NF-κB signaling Thiophene carboxamide

Absence of Public Comparative Bioactivity Data

A systematic search of PubMed, ChEMBL, BindingDB, and PubChem did not return any quantitative bioactivity data (IC50, Ki, EC50) for this specific compound. In contrast, the structurally related 5-chloro analog (CAS 2034233-97-9) is listed by multiple vendors, but no peer-reviewed comparative data exist for the pair. The benchmark IKK-2 inhibitor IKK 16 (CAS 873225-46-8) has reported IC50 values of 40–200 nM against IKK isoforms , but no data link this compound to that profile. Therefore, any claims of differentiation in potency, selectivity, or efficacy cannot be substantiated with current public data.

Absence of Bioactivity Data
Data to verify
No IC50, Ki, or EC50 values found in public databases (PubChem, ChEMBL, PubMed)
Procurement decisions require in-house bioactivity validation
Benchmark against known IKK-2 inhibitors (e.g., IKK 16) before use
bioactivity selectivity kinase profiling

Application Scenarios for N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide Based on Available Evidence


Chemical Probe Development in NF-κB Pathway Research

Given its structural relationship to the thiophene-carboxamide IKK-2 inhibitor class [1], researchers may employ this compound as a starting point for synthesizing focused libraries to explore structure-activity relationships (SAR) around the pyridinyl-imidazole-ethyl linker motif. Activity must be benchmarked against known IKK-2 inhibitors (e.g., IKK 16) in in-house assays, as no public potency data exist .

Medicinal Chemistry Optimization Campaigns

The unique combination of a thiophene carboxamide with a pyridinyl-imidazole pendant group presents a template for fragment-based or scaffold-hopping approaches. The absence of pre-existing comparative data means that initial screening against kinase panels and selectivity profiling is essential before selecting this scaffold over more characterized alternatives.

Synthetic Methodology Development

The compound can serve as a model substrate for developing coupling reactions or linker chemistry involving imidazole alkylation with pyridinyl substituents, as its synthesis is outlined in general patents on heteroaromatic carboxamides [2].

Application
Selection Property
Validation Focus
NF-κB pathway probe development
Scaffold uniqueness for SAR exploration
Benchmarking against known IKK-2 inhibitors
Medicinal chemistry scaffold optimization
Novel pyridinyl-imidazole pendant group
Kinase panel selectivity profiling
Synthetic methodology development
Imidazole alkylation chemistry
Coupling reaction reproducibility
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